molecular formula C12H12N4 B8744173 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile

2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile

Katalognummer: B8744173
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: BXOBLFASLLURRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile is a heterocyclic compound that combines the structural features of pyrrolidine and benzimidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a pyrrolidine derivative under acidic or basic conditions to form the benzimidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines.

    Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and benzimidazole-2-thione.

Uniqueness: 2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile is unique due to the combination of the pyrrolidine and benzimidazole rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H12N4

Molekulargewicht

212.25 g/mol

IUPAC-Name

2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C12H12N4/c13-6-8-1-2-10-11(5-8)16-12(15-10)9-3-4-14-7-9/h1-2,5,9,14H,3-4,7H2,(H,15,16)

InChI-Schlüssel

BXOBLFASLLURRN-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1C2=NC3=C(N2)C=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.